16α-甲基泼尼松

描述

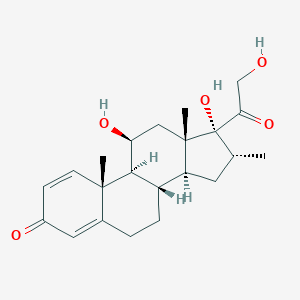

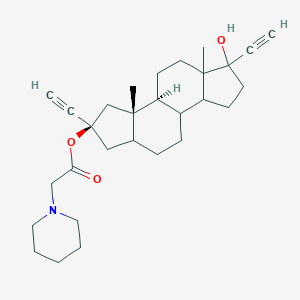

16alpha-Methyl Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of hydrocortisone, modified by the addition of a methyl group at the 16alpha position on the steroid molecule. This modification has been shown to enhance the anti-inflammatory activity of the compound without a corresponding increase in electrolyte disturbance, making it a valuable therapeutic agent in the treatment of conditions such as rheumatoid arthritis .

Synthesis Analysis

The synthesis of 16alpha-Methyl Prednisolone derivatives involves several steps, including the oxidation of dexamethasone to form an aldehyde, followed by the conversion to an oxime and subsequent reaction to form a diazo compound. Specifically, 21-diazo-9 alpha-fluoro-16 alpha-methyl-21-deoxy-[1,2(n)-3H]prednisolone was synthesized with a high specific activity, indicating the potential for high-purity derivatives suitable for biological testing and therapeutic use .

Molecular Structure Analysis

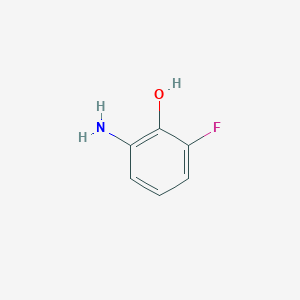

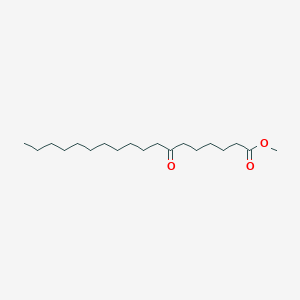

The molecular structure of 16alpha-Methyl Prednisolone is characterized by the presence of a methyl group at the 16alpha position. This structural modification is critical for the compound's enhanced biological activity. The precise positioning of this methyl group is responsible for the altered physiologic properties observed in biological tests, such as increased anti-inflammatory activity .

Chemical Reactions Analysis

Chemical reactions involving 16alpha-Methyl Prednisolone derivatives include the Michael addition, where polar groups are introduced at the 16alpha position to increase water solubility and brain accessibility. These reactions are crucial for creating analogues with improved pharmacological profiles, such as increased potency and better solubility for user-friendly application in human medicine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 16alpha-Methyl Prednisolone derivatives are significantly influenced by the addition of the 16alpha-methyl group. This modification leads to a compound with a strong anti-inflammatory effect, as evidenced by its higher potency compared to prednisolone in clinical settings. The derivatives synthesized do not promote salt and water retention, which is a common side effect of many steroids, thus offering a therapeutic advantage .

科学研究应用

1. 抗药概念和抗炎类固醇

- 由Park等人(2006年)领导的研究开发了甲基9α-氟-11β,17α,21-三羟基-3,20-二酮-孕甾-1,4-二烯-16α-羧酸酯(FP16CM)及其衍生物,重点关注抗药概念。这些类固醇表现出强大的结合亲和力,对糖皮质激素受体具有有效的抑制作用,并在巨噬细胞中有效抑制一氧化氮产生和耳部水肿,而不会出现像胸腺萎缩和皮质酮抑制等全身不良反应。这支持了16α-甲基泼尼松衍生物在开发具有最小全身副作用的强效抗炎类固醇中的实用性 (Park et al., 2006)。

2. 减少副作用的类固醇开发

- Heiman等人(1990年)的研究合成并评估了源自泼尼松的新型类固醇抗炎抗药,如甲基11β,17α,21-三羟基-3,20-二酮-孕甾-1,4-二烯-16α-羧酸酯(P16CM)。这些衍生物作为局部抗炎药具有高效力,显著减少引起全身副作用的倾向。这些发现有助于开发具有更少副作用的有效类固醇 (Heiman et al., 1990)。

3. 在兽医学中的应用

- Swanson和Lind(1976年)研究了6α,9α-二氟-16α-甲基泼尼松(氟甲松)对奶牛的影响。他们观察到其使用影响了奶和奶成分产量、乳房健康、生殖表现和体重变化。这项研究有助于了解16α-甲基泼尼松衍生物在兽医学中的影响 (Swanson & Lind, 1976)。

4. 修改类固醇的药代动力学

- Larsen等人(2005年)对泼尼松和6α-甲基泼尼松与各种环糊精的包含复合物的相溶性和结构进行了研究。这项研究为这些类固醇的药代动力学特性提供了见解,这对于优化它们的治疗应用至关重要 (Larsen et al., 2005)。

5. 对人类行为和生理的影响

- Xin等人(2020年)研究了泼尼松对斑马鱼行为和下丘脑-垂体-肾上腺轴(HPI轴)活动的影响。这项研究揭示了糖皮质激素如泼尼松对生理和情绪的更广泛影响,为理解它们对人类健康的影响提供了基础 (Xin et al., 2020)。

安全和危害

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYLPFCKNQAAMB-PPUNREKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16alpha-Methyl Prednisolone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)

![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B142561.png)